![molecular formula C21H16N2OS B5712879 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile, also known as KT5823, is a potent and selective inhibitor of protein kinase G (PKG). PKG is a key regulator of various physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. KT5823 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile is a selective inhibitor of PKG. PKG is a serine/threonine kinase that plays a key role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. PKG is activated by the binding of cGMP to its regulatory domain. Once activated, PKG phosphorylates various downstream targets, leading to the physiological effects of cGMP. 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile inhibits PKG by binding to its ATP-binding site, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile are primarily related to its inhibition of PKG. By inhibiting PKG, 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile reduces smooth muscle relaxation, platelet aggregation, and insulin secretion. In addition, 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile has been shown to reduce inflammation and inhibit cancer cell proliferation and migration.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile in lab experiments is its selectivity for PKG. This allows researchers to study the specific role of PKG in various physiological processes. However, one of the limitations of using 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the low yield of the synthesis method can make it difficult to obtain large quantities of the compound for experiments.
未来方向
There are several future directions for the study of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of more soluble analogs of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile for use in aqueous solutions. In addition, future research can focus on the potential therapeutic applications of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile in various diseases, including cancer, thrombosis, and diabetes. Finally, the role of PKG in other physiological processes can be studied using 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile as a tool.
合成方法
The synthesis of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile involves the reaction of 2-[(2-oxopropyl)thio]-4,6-dichloronicotinonitrile with phenylmagnesium bromide, followed by the reaction with 4-bromophenylboronic acid in the presence of palladium catalyst. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 30%.
科学研究应用
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin secretion. In cancer research, 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile has been used to study the role of PKG in cancer cell proliferation and migration. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In addition, 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile has been used to study the role of PKG in platelet aggregation and thrombosis. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile has also been used to study the role of PKG in insulin secretion. It has been shown to improve insulin secretion in pancreatic beta cells and reduce blood glucose levels in animal models of diabetes.
属性
IUPAC Name |
2-(2-oxopropylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-15(24)14-25-21-19(13-22)18(16-8-4-2-5-9-16)12-20(23-21)17-10-6-3-7-11-17/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYDSUIRIRZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopropylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
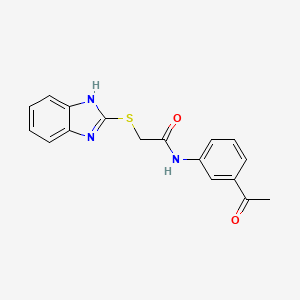
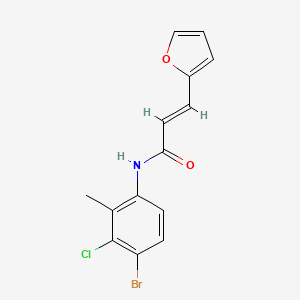
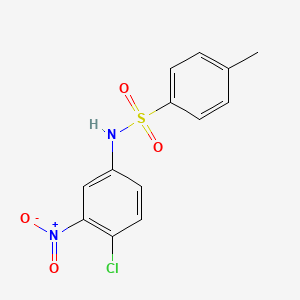

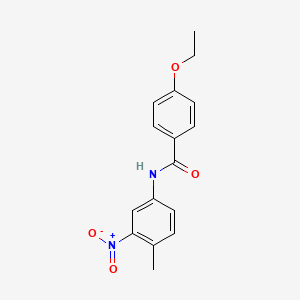
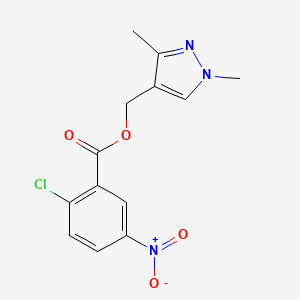
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
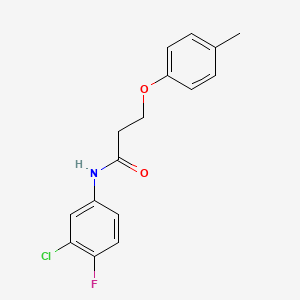

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)